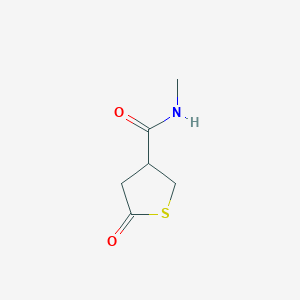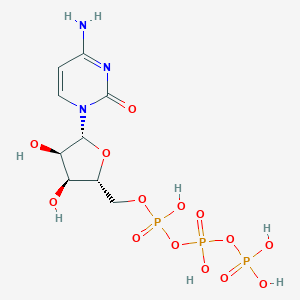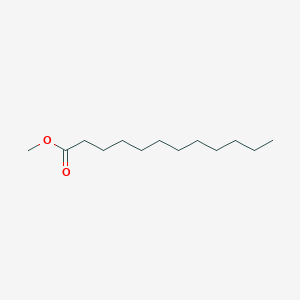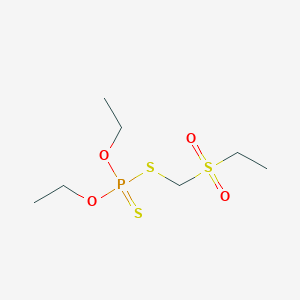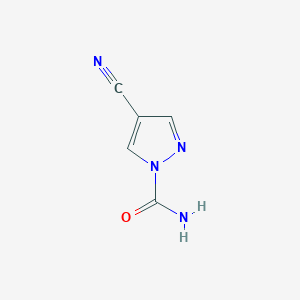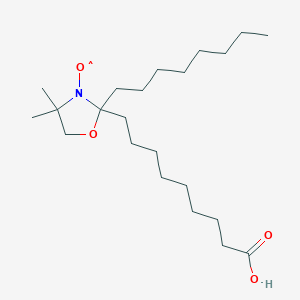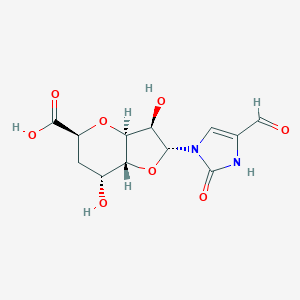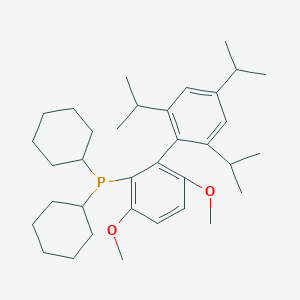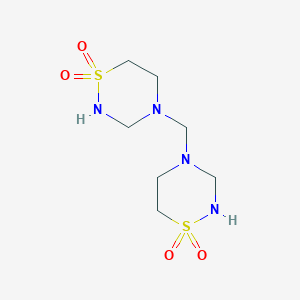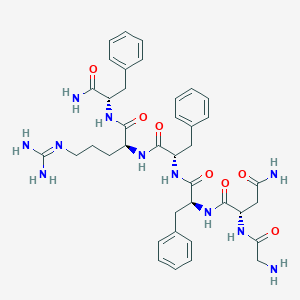
GNFFRF-amide protein, Moniezia expansa
Vue d'ensemble
Description
The GNFFRF-amide protein is a short FMRFamide-related peptide found in Moniezia expansa, a large species of tapeworm that inhabits the small intestine of sheep and other ruminants . This peptide, along with serotonin and other related peptide hormones, is widely expressed within the nervous system of M. expansa and other platyhelminths . These peptides have been shown to affect germ line development and regeneration .
Synthesis Analysis
The synthesis of the GNFFRF-amide protein in M. expansa involves the expression of neuropeptide precursors and prepropeptide processing enzymes . Bioinformatic identification has revealed more than 40 known neuropeptide precursor (NPP) amino acid sequences from various species, including Echinococcus multilocularis, Schistosoma mansoni, Schmidtea mediterranea, Microstomum lignano, and Dugesia ryukyuensis .Applications De Recherche Scientifique
Neuropeptide F and FMRFamide-Related Peptide Immunoreactivities
Marks et al. (1995) conducted a study to investigate the distribution and chemical characteristics of neuropeptide F (NPF) and the FMRFamide-related peptide (FaRP), GNFFRFamide, in trematodes, including Moniezia expansa. They found extensive immunostaining for these peptides throughout the nervous systems of Fasciola hepatica and Schistosoma mansoni, with strong immunoreactivity in muscular structures. This research contributes to understanding the neurobiology of platyhelminths and their potential as targets for new anthelmintics. The study also identified cross-reactivity of the FaRP antiserum with NPF, suggesting a homogeneity of antigenic sites between these peptides (Marks et al., 1995).
Isolation and Structure of GNFFRFamide
Maule et al. (1993) isolated the first platyhelminth FMRFamide-related peptide, GNFFRFamide, from Moniezia expansa. This peptide was unique in having a phenylalanyl residue in the variable position close to the C-terminal, which is distinct from most other FaRPs. This discovery expands the understanding of the diversity of neuropeptides in platyhelminths and their roles in neuromuscular functions (Maule et al., 1993).
Neuropeptide F and RF-amide in Tapeworms
Elo et al. (1995) explored the occurrence and distribution of NPF, which was isolated from Moniezia expansa, in various flatworm species. This research sheds light on the evolutionary aspect of neuropeptides in flatworms, including cestodes like Moniezia expansa, and contributes to the understanding of the neurochemical diversity in these organisms (Elo et al., 1995).
Antigenicity to Neuropeptide F in Flatworms
Grahn et al. (2004) studied the immunoreactivity to NPF, isolated from Moniezia expansa, in different flatworm species. They compared the immunoreactivity patterns of NPF with those of other neuropeptides like FMRFamide and RF-amide. This study contributes to understanding the similarities and differences in neuropeptide expression among various flatworm species and highlights the cross-reactivity between different neuropeptide families (Grahn et al., 2004).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H51N11O7/c40-23-33(52)46-31(22-32(41)51)38(57)50-30(21-26-15-8-3-9-16-26)37(56)49-29(20-25-13-6-2-7-14-25)36(55)47-27(17-10-18-45-39(43)44)35(54)48-28(34(42)53)19-24-11-4-1-5-12-24/h1-9,11-16,27-31H,10,17-23,40H2,(H2,41,51)(H2,42,53)(H,46,52)(H,47,55)(H,48,54)(H,49,56)(H,50,57)(H4,43,44,45)/t27-,28-,29-,30-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYWAHTYRYRIPN-QKUYTOGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H51N11O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50164444 | |
| Record name | GNFFRF-amide protein, Moniezia expansa | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
785.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
GNFFRF-amide protein, Moniezia expansa | |
CAS RN |
149997-79-5 | |
| Record name | GNFFRF-amide protein, Moniezia expansa | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149997795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GNFFRF-amide protein, Moniezia expansa | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



